molecular formula C5H2BrIN2S B1380168 2-Bromo-5-iodoimidazo[2,1-b]thiazole CAS No. 1379307-48-8

2-Bromo-5-iodoimidazo[2,1-b]thiazole

Cat. No.: B1380168
CAS No.: 1379307-48-8
M. Wt: 328.96 g/mol
InChI Key: IBRNMHJSSNBFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-5-iodoimidazo[2,1-b]thiazole are currently unknown. This compound belongs to the class of organic compounds known as imidazothiazoles, which are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring

Mode of Action

It’s worth noting that certain imidazothiazoles have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a refrigerator . This suggests that temperature could be a key environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodoimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodoimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.

    Coupling Reactions: Copper catalysts in the presence of ligands and bases.

Major Products:

Scientific Research Applications

2-Bromo-5-iodoimidazo[2,1-b]thiazole has significant applications in various fields:

Comparison with Similar Compounds

  • 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Bromo-5-methylthiazole

Comparison: 2-Bromo-5-iodoimidazo[2,1-b]thiazole is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis compared to similar compounds. Its structure allows for a wide range of modifications, making it a valuable intermediate in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRNMHJSSNBFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodoimidazo[2,1-b]thiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-iodoimidazo[2,1-b]thiazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodoimidazo[2,1-b]thiazole
Reactant of Route 4
2-Bromo-5-iodoimidazo[2,1-b]thiazole
Reactant of Route 5
2-Bromo-5-iodoimidazo[2,1-b]thiazole
Reactant of Route 6
2-Bromo-5-iodoimidazo[2,1-b]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.